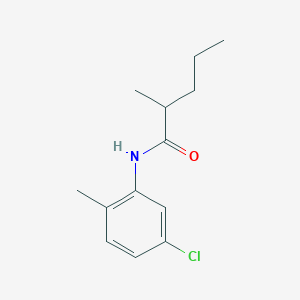![molecular formula C25H28N2O6S B263138 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a quinazolinone derivative that has been synthesized for its potential therapeutic applications. This compound has been studied extensively in scientific research due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. By inhibiting this pathway, the compound may prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. Additionally, the compound has been shown to have anti-microbial activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone. One direction is the exploration of its potential as a novel anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is the investigation of its anti-inflammatory and anti-microbial activities, which may have potential applications in the treatment of various diseases. Additionally, the compound may have potential applications in drug delivery systems due to its unique chemical structure. Further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound is a quinazolinone derivative that has been synthesized and studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. Further research is needed to elucidate its mechanism of action and to optimize its therapeutic potential. Its unique chemical structure may have potential applications in drug delivery systems.
Synthesemethoden
The synthesis of 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone involves the condensation of 5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuran carboxaldehyde with ethyl thioglycolate, followed by the reaction with 2-aminobenzamide in the presence of acetic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in inhibiting cancer cell growth.
Eigenschaften
Molekularformel |
C25H28N2O6S |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
3-ethyl-2-[(5,6,7-triethoxy-3-oxo-1H-2-benzofuran-4-yl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C25H28N2O6S/c1-5-27-23(28)15-11-9-10-12-18(15)26-25(27)34-14-17-19-16(13-33-24(19)29)20(30-6-2)22(32-8-4)21(17)31-7-3/h9-12H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
SOOOWWAEINJSLJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C(=C(C4=C3C(=O)OC4)OCC)OCC)OCC |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C(=C(C4=C3C(=O)OC4)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
